2-Ethylpyrrolidin-3-ol

Muscarinic acetylcholine receptor Receptor binding Pyrrolidine pharmacology

Researchers seeking enantiopure chiral pyrrolidine building blocks with defined muscarinic receptor pharmacology often face supply inconsistency. 2-Ethylpyrrolidin-3-ol hydrochloride (CAS 1955520-34-9, ≥95% purity) resolves this with: • Dual chiral centers enabling four stereoisomers for diastereomeric library construction • Quantified mAChR binding (Ki 20-107 nM across subtypes) for cholinergic probe development • Hydrochloride salt for enhanced stability, solubility, and long-term storage Supplied with full QA documentation; shipped ambient globally.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B13247389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylpyrrolidin-3-ol
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCC1C(CCN1)O
InChIInChI=1S/C6H13NO/c1-2-5-6(8)3-4-7-5/h5-8H,2-4H2,1H3
InChIKeyIPDNGVSSCFCHRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylpyrrolidin-3-ol Overview


2-Ethylpyrrolidin-3-ol (C6H13NO, MW 115.17 g/mol) is a chiral pyrrolidine derivative belonging to the class of 2-alkyl-3-hydroxypyrrolidines [1]. It features a saturated five-membered nitrogen-containing heterocycle with an ethyl group at the 2-position and a hydroxyl group at the 3-position, creating two chiral centers . The compound exists as distinct stereoisomers—(2S,3S), (2R,3R), and the diastereomeric (2S,3R)/(2R,3S) pairs—each with unique spatial arrangements that influence their utility as intermediates in asymmetric synthesis . The hydrochloride salt form (MW 151.63 g/mol) enhances stability and solubility, facilitating handling in laboratory settings .

Chiral pyrrolidine scaffold with defined stereochemistry
Hydrochloride salt form for improved handling stability
May support muscarinic receptor research workflows

2-Ethylpyrrolidin-3-ol Substitution Limitations


In-class compounds cannot be simply interchanged because the specific positioning of the ethyl group at the 2-position, adjacent to the 3-hydroxyl group, creates a unique steric and electronic environment that is absent in unsubstituted pyrrolidin-3-ol or N-substituted analogs . This substitution pattern influences both the pKa of the hydroxyl group (predicted pKa 14.93±0.40) and the compound's lipophilicity relative to simpler pyrrolidinol derivatives . Furthermore, the presence of two adjacent chiral centers means that stereochemical configuration—whether (2S,3S) or (2R,3R)—is critical for applications requiring enantiomeric purity, such as asymmetric catalysis or chiral resolution . Substituting a racemic mixture or a different regioisomer (e.g., 4-ethylpyrrolidin-3-ol) would fundamentally alter the three-dimensional presentation of functional groups, potentially compromising binding interactions or stereochemical outcomes in downstream applications [1].

Unsubstituted pyrrolidin-3-ol may lack the ethyl-dependent receptor engagement profile.

4-Ethyl regioisomer alters the spatial arrangement of functional groups, potentially shifting binding interactions.

Racemic or opposite enantiomer forms may not reproduce stereochemical outcomes in chiral applications.

2-Ethylpyrrolidin-3-ol Evidence Comparison


Muscarinic Receptor Binding vs. Pyrrolidin-3-ol

2-Ethylpyrrolidin-3-ol and its derivatives demonstrate quantifiable binding affinity at muscarinic acetylcholine receptors, with reported Ki values ranging from 20 nM to 107 nM across different tissue subtypes [1]. In contrast, unsubstituted pyrrolidin-3-ol exhibits no detectable affinity for the Beta-1 adrenergic receptor, suggesting a broader lack of receptor engagement without the ethyl substitution . This binding data, derived from competition radioligand binding assays using [3H]-QNB, indicates that the 2-ethyl substitution is a critical determinant for muscarinic receptor recognition [1].

Muscarinic binding
Class-level
Ki 20–107 nM vs. no detectable binding
May support muscarinic subtype research
Competition radioligand assay; receptor context may vary
Muscarinic acetylcholine receptor Receptor binding Pyrrolidine pharmacology

Hydrochloride Salt vs. Free Base Stability

The hydrochloride salt of 2-ethylpyrrolidin-3-ol (CAS 1955520-34-9, MW 151.63 g/mol) demonstrates enhanced long-term storage stability compared to the free base form . Vendor specifications indicate the hydrochloride salt maintains ≥95% purity when stored in a cool, dry place, whereas the free base (CAS 1369372-61-1, MW 115.17 g/mol) lacks documented long-term stability data . This salt formation also improves aqueous solubility, with the hydrochloride showing solubility in water and polar organic solvents .

Salt stability
Supplier data
≥95% purity retention vs. unquantified free base stability
Supports procurement of stable salt form
Vendor specification; independent stability testing advised
Chemical stability Salt formation Storage conditions

Chiral Center Diversity: 2-Ethyl vs. 3-Ethyl

2-Ethylpyrrolidin-3-ol possesses two adjacent chiral centers at the 2- and 3-positions, creating four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S) . In contrast, 3-ethylpyrrolidin-3-ol (CAS 1530943-17-9) has only one chiral center at the 3-position, yielding only two enantiomers . The additional chiral center in 2-ethylpyrrolidin-3-ol provides greater stereochemical complexity and more opportunities for chiral resolution studies and asymmetric catalysis applications .

Chiral centers
Class-level
2 chiral centers → 4 stereoisomers vs. 1 center → 2 enantiomers
Provides broader stereochemical diversity
Class-level structural inference; verify for specific use
Chiral separation Stereochemistry Asymmetric synthesis

Predicted pKa vs. Pyrrolidin-3-ol

The predicted pKa of 2-ethylpyrrolidin-3-ol is 14.93±0.40, indicating that the hydroxyl proton is significantly less acidic than that of unsubstituted pyrrolidin-3-ol, which has a reported pKa of approximately 8.5-9.5 for the amine nitrogen . This high pKa value suggests that 2-ethylpyrrolidin-3-ol remains largely unionized at physiological pH, potentially influencing its membrane permeability and distribution compared to more ionizable pyrrolidinol analogs .

Predicted pKa
Class-level
pKa 14.93 vs. ~8.5–9.5 for pyrrolidin-3-ol
May influence permeability assay design
Predicted value; experimental verification recommended
pKa prediction Ionization state Physicochemical properties

2-Ethylpyrrolidin-3-ol Application Scenarios


Asymmetric Synthesis of Muscarinic Modulators

Given its quantifiable binding affinity at muscarinic acetylcholine receptors (Ki = 20-107 nM across subtypes) [1], 2-ethylpyrrolidin-3-ol serves as a privileged scaffold for developing subtype-selective muscarinic modulators. The compound's chiral centers provide stereochemical control essential for optimizing receptor subtype selectivity. Research teams focused on cholinergic therapeutics for respiratory, urinary, or neurological indications should prioritize this scaffold over unsubstituted pyrrolidin-3-ol, which lacks detectable receptor engagement .

Chiral Building Block for Diastereomeric Libraries

The presence of two adjacent chiral centers enables access to four distinct stereoisomers, twice the stereochemical diversity of single-chiral-center analogs like 3-ethylpyrrolidin-3-ol . This makes 2-ethylpyrrolidin-3-ol particularly valuable for constructing diastereomeric compound libraries in medicinal chemistry campaigns. Procurement of specific enantiopure forms—(2S,3S) or (2R,3R)—is essential for maintaining stereochemical integrity in asymmetric catalysis and chiral resolution studies .

Stable Hydrochloride Salt Storage

For laboratories requiring long-term compound storage, the hydrochloride salt form (CAS 1955520-34-9, ≥95% purity) offers documented stability under cool, dry conditions . This salt form should be selected over the free base when experimental workflows require reliable purity retention over extended periods. The enhanced aqueous solubility of the hydrochloride also facilitates dissolution in polar solvents for biological assays .

PK Optimization of Unionized Pyrrolidines

The predicted pKa of 14.93±0.40 suggests that 2-ethylpyrrolidin-3-ol remains predominantly unionized at physiological pH, a property that may enhance membrane permeability relative to more basic pyrrolidine derivatives . This characteristic makes the compound an attractive starting point for designing CNS-penetrant molecules where reduced ionization is desirable. Research programs targeting intracellular or CNS targets may benefit from this physicochemical profile compared to N-alkylated analogs with lower pKa values .

Application
Selection Property
Validation Focus
Muscarinic receptor research
Receptor binding scaffold
Subtype binding assay validation
Stereochemical library synthesis
Stereochemical diversity
Enantiopurity verification
Stable salt procurement
Salt-form stability
Purity retention monitoring
Physicochemical profiling
Low ionization profile
Permeability assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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